2-(4-Benzoylphenyl)isoindole-1,3-dione
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Overview
Description
2-(4-Benzoylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylphenyl)isoindole-1,3-dione typically involves the reaction of 4-benzoylphenylamine with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylphenyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted isoindole derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Mechanism of Action
The mechanism of action of 2-(4-Benzoylphenyl)isoindole-1,3-dione involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It targets specific proteins involved in cell wall synthesis, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzoylphenoxy)-1H-isoindole-1,3(2H)-dione
- 2-(4-Benzoyl-2-bromo-phenoxy)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(4-Benzoylphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological
Properties
Molecular Formula |
C21H13NO3 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-(4-benzoylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13NO3/c23-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)22-20(24)17-8-4-5-9-18(17)21(22)25/h1-13H |
InChI Key |
MWSPTCKWCIKSHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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